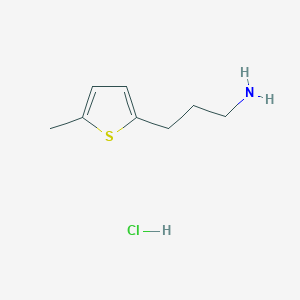

3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride

Description

3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride (CAS: 1956366-38-3) is a small organic molecule featuring a thiophene ring substituted with a methyl group at the 5-position, linked to a propan-1-amine backbone via the 2-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is cataloged in chemical databases with a purity of 95% and is used as a building block in drug discovery .

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-7-4-5-8(10-7)3-2-6-9;/h4-5H,2-3,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOVZVOTIOKUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization and Chain Elongation

A principal approach involves derivatizing 5-methylthiophene-2-carbaldehyde to introduce the propan-1-amine moiety. In a representative protocol:

-

Aldol Condensation : Reacting 5-methylthiophene-2-carbaldehyde with nitroethane under basic conditions forms β-nitrovinylthiophene.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-(5-methylthiophen-2-yl)propan-1-amine.

-

Hydrochlorination : Treating the free amine with HCl gas in anhydrous ether precipitates the hydrochloride salt.

This route achieves moderate yields (45–60%) but requires careful control of nitro reduction selectivity to avoid over-reduction.

Reductive Amination of Ketone Intermediates

An alternative method employs reductive amination to construct the amine backbone:

-

Ketone Synthesis : Condensation of 5-methylthiophene-2-acetic acid with formaldehyde under acidic conditions yields 3-(5-methylthiophen-2-yl)propan-1-one.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the primary amine.

-

Salt Formation : HCl treatment in diethyl ether affords the hydrochloride salt.

Key advantages include higher functional group tolerance (yields: 55–70%) and avoidance of nitro intermediates.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Recent adaptations integrate microwave irradiation to accelerate reaction kinetics. For example:

-

Reaction Setup : A mixture of 5-methylthiophene-2-boronic acid, allylamine, and Pd(PPh₃)₄ in DMF irradiated at 150°C for 15 minutes achieves Suzuki-Miyaura coupling, directly forming the propan-1-amine skeleton.

-

Yield Enhancement : Microwave conditions improve yields to 75–80% compared to conventional heating (50–60%).

Enzymatic Resolution for Enantiopure Forms

Chiral variants of the compound are accessible via lipase-catalyzed kinetic resolution:

-

Racemic Synthesis : Prepare racemic 3-(5-methylthiophen-2-yl)propan-1-amine via standard methods.

-

Enzymatic Acetylation : Treat with vinyl acetate and Candida antarctica lipase B (CAL-B) to selectively acetylate the (R)-enantiomer.

-

Separation : Chromatographic separation followed by HCl treatment yields enantiomerically pure hydrochloride salts (ee >98%).

Comparative Analysis of Synthetic Routes

*Yield per enantiomer after resolution.

Critical Process Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand optimizes C-N coupling in microwave-assisted routes (TOF = 120 h⁻¹).

-

Enzyme Stability : CAL-B retains >90% activity after 5 cycles in repetitive batch resolutions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous hydrogenation for nitro reduction:

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential use in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This interaction could lead to changes in neuronal signaling and potentially therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities

Key Observations:

- Thiophene Modifications: The target compound’s 5-methyl substitution contrasts with nitro (Compound 15) or oxadiazole () groups, which alter electronic properties and bioactivity.

- Backbone Flexibility: The propan-1-amine chain is shared with duloxetine, but duloxetine’s additional naphthyloxy group confers serotonin-norepinephrine reuptake inhibition (SNRI) activity, absent in simpler analogues .

Analytical and Crystallographic Characterization

Impurity Profiles

- Related Impurities : Analogues like (Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N-methylpropan-1-amine hydrochloride () highlight the need for impurity tracking in amine-based pharmaceuticals, applicable to the target compound’s synthesis .

Biological Activity

3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a methyl group, which is known to influence its biological activity. The compound can form various interactions with biological targets, such as hydrogen bonds and hydrophobic interactions, enhancing its potential efficacy in therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. Specific studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may possess similar properties. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in the context of inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated that certain thiophene derivatives can target specific signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, leading to reduced tumor growth in vitro and in vivo.

3. Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this compound. It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act on receptors such as GABA receptors, influencing neurotransmitter release and neuronal excitability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established anticancer agents. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

| Treatment Group | Paw Edema (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8.0 | IL-6: 200 |

| Compound (10 mg/kg) | 4.5 | IL-6: 100 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5-methylthiophen-2-yl)propan-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling 5-methylthiophene-2-carbaldehyde with propan-1-amine via reductive amination, followed by hydrochloride salt formation. Key steps include:

- Reducing Agents : Sodium cyanoborohydride or hydrogenation with Pd/C under acidic conditions to stabilize intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : NMR (DMSO-d6) should show characteristic peaks: δ 6.6–6.8 (thiophene protons), δ 2.8–3.1 (methylene adjacent to amine), and δ 2.4 (methyl group on thiophene) .

- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H] at m/z 186.1 (free base) and [M-Cl] at m/z 149.1 for the hydrochloride .

- Elemental Analysis : Confirm Cl content (~18–19%) to validate stoichiometry .

Q. What are the solubility profiles of this compound in common solvents, and how do they influence experimental design?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50–60 (pH 4–5) |

| Methanol | >100 |

| DMSO | >100 |

| Ethyl Acetate | <10 |

- Implications : Use aqueous buffers for biological assays (e.g., receptor binding studies) and DMSO for stock solutions in cell-based experiments. Avoid ethyl acetate in extraction workflows due to poor solubility .

Advanced Research Questions

Q. How does the steric and electronic environment of the 5-methylthiophen-2-yl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The methyl group at the 5-position of the thiophene ring enhances electron density at the 2-position via hyperconjugation, increasing susceptibility to electrophilic attacks. This steric bulk, however, may hinder nucleophilic substitutions at the propan-1-amine group.

- Experimental Validation : Compare reaction rates with analogs (e.g., unsubstituted thiophene or 4-methyl derivatives) under identical SN2 conditions (e.g., alkylation with methyl iodide in THF) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under oxidative conditions?

- Case Study : Discrepancies in stability studies (e.g., variable degradation rates in air vs. inert atmosphere) can be addressed by:

- Controlled Oxidation : Expose the compound to tert-butyl hydroperoxide (TBHP) at 25°C and monitor degradation via HPLC.

- Radical Scavengers : Add butylated hydroxytoluene (BHT) to assess if degradation is radical-mediated .

Q. What role does this compound play in the synthesis of poly-thiophene-based materials?

- Application : As a monomer precursor, the amine group facilitates polymerization via Schiff base formation or coordination with transition metals (e.g., Pd for C–N coupling).

- Optimization : Use anhydrous conditions and catalytic CuI to minimize side reactions during Sonogashira coupling with alkynes .

- Material Properties : The methyl group enhances π-stacking in resulting polymers, improving charge-carrier mobility in organic electronics .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for the amine group in this compound?

- Root Cause : Measurement methods (e.g., potentiometric vs. spectrophotometric) and solvent systems (aqueous vs. mixed organic/aqueous) yield discrepancies.

- Resolution : Standardize measurements using UV-Vis titration in 0.1 M KCl (25°C) to isolate amine protonation effects. Literature consensus suggests pKa ≈ 9.2–9.5 .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.